![molecular formula C22H23N3O4 B5583802 methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5583802.png)
methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate
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Description
This compound is part of a broader category of chemicals that are studied for their potential in various biochemical and pharmaceutical applications. The interest in such compounds typically lies in their unique structures and the diverse chemical properties these structures may impart.
Synthesis Analysis
The synthesis of complex molecules involving benzofuran and piperazine units often requires multiple steps, including condensation, cyclization, and functional group transformations. A related compound, (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one , was synthesized with a specific activity aimed at imaging enzymes, showcasing the intricate synthetic routes these molecules may involve (Gao et al., 2013).
Molecular Structure Analysis
Molecular structure plays a crucial role in the physical and chemical properties of a compound. X-ray crystallography can provide detailed insights, as seen in the study of related triazenes and benzofurans, where the conformation and bonding patterns were elucidated (Little et al., 2008).
Chemical Reactions and Properties
The reactivity and interaction of benzofuran and piperazine derivatives with other molecules are central to their application in synthetic chemistry and drug development. For example, the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial activities, highlighting the importance of chemical reactions in enhancing biological activity (Mekky & Sanad, 2020).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure are crucial for the practical use of any chemical compound. For instance, studies on similar compounds have focused on crystallographic analysis to determine their structure and potential interactions (Then et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of pharmaceutical agents. Research into the radical scavenging potency of related benzofuran derivatives has shown significant antioxidant properties, which could be indicative of the broader potential of similar compounds in therapeutic contexts (Then et al., 2017).
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . This suggests that future research could explore the potential of this compound and similar benzofuran derivatives in medical applications.
properties
IUPAC Name |
methyl 3-(1-benzofuran-2-carbonylamino)-4-(4-methylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-24-9-11-25(12-10-24)18-8-7-16(22(27)28-2)13-17(18)23-21(26)20-14-15-5-3-4-6-19(15)29-20/h3-8,13-14H,9-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBCGWIJFXEQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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